Cas no 941-69-5 (N-Phenylmaleimide)

N-Phenylmaleimide structure
N-Phenylmaleimide structure
N-Phenylmaleimide
941-69-5
C10H7NO2
173.168082475662
MFCD00005502
40367
13662

N-Phenylmaleimide Properties

Names and Identifiers

    • N-Phenylmaleimide
    • 1-Phenyl-1H-pyrrole-2,5-dione
    • N-Phenylmaleimide 1-Phenyl-1H-pyrrole-2,5-dione
    • Maleanil
    • Phenylmaleide
    • N-Phenylmaleide
    • 1-Phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
    • 1-phenylpyrrole-2,5-dione
    • N-phenylmaleic imide
    • Maleimidobenzene
    • Maleinanil
    • 1H-Pyrrole-2,5-dione, 1-phenyl-
    • MALEIMIDE, N-PHENYL-
    • N-phenyl maleimide
    • 1-Phenyl-pyrrole-2,5-dione
    • N-Fenylimid kyseliny maleinove
    • N-Fenylimid kyseliny maleinove [Czech]
    • 9U9KT462VW
    • HIDBROSJWZYGSZ-UHFFFAOYSA-N
    • 1-phenylazoline-2,
    • 1-Phenyl-1H-pyrrole-2,5-dione (ACI)
    • Maleimide, N-phenyl- (8CI)
    • 1-[4-(Acetoxy)phenyl]maleimide
    • Imilex P
    • N-Phenylmaleic acid imide
    • N-Phenylmaleinimide
    • N-Phenylpyrrole-2,5-dione
    • NSC 8183
    • Phenylmaleimide
    • NSC-8183
    • DB-057478
    • BRN 0125098
    • UPCMLD0ENAT5455323:001
    • 1H-Pyrrole-2, 1-phenyl-
    • 1-Phenyl-1H-pyrrole-2,5-dione; N-phenylmaleic imide; Maleimidobenzene
    • CHEMBL76012
    • SCHEMBL18713
    • CS-W019590
    • Z104481692
    • EN300-20769
    • NCGC00176508-02
    • AKOS000249503
    • CHEBI:230728
    • EINECS 213-382-0
    • 1-Phenyl-1H-pyrrole-2,5-dione #
    • CAS-941-69-5
    • N-phenylmaleinimde
    • WLN: T5VNVJ BR
    • HIDBROSJWZYGSZ-UHFFFAOYSA-
    • N-phenyl-maleinimide
    • N-phenyl maleic imide
    • HMS1473M19
    • EC 213-382-0
    • IDI1_019601
    • AC-20477
    • N-Phenylmaleimide, >=98.0% (HPLC)
    • NS00006686
    • STR03760
    • Tox21_300672
    • InChI=1/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
    • EU-0033370
    • P0900
    • ChemDiv3_000283
    • D77858
    • 5-21-10-00009 (Beilstein Handbook Reference)
    • AI3-01186
    • Pyrrole-1,5-dione, N-phenyl-
    • NCGC00176508-01
    • UNII-9U9KT462VW
    • DTXSID0041274
    • W-100209
    • F0266-1301
    • STL195609
    • BDBM50300353
    • 941-69-5
    • N-Phenylmaleimide, 97%
    • N-PHENYLMALEIMIDE [MI]
    • NSC8183
    • n-phenylmale-imide
    • PD135235
    • Q27273236
    • BRD-K27141229-001-01-9
    • DTXCID8021274
    • NCGC00254580-01
    • MFCD00005502
    • +Expand
    • MFCD00005502
    • HIDBROSJWZYGSZ-UHFFFAOYSA-N
    • 1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
    • O=C1N(C2C=CC=CC=2)C(=O)C=C1
    • 0125098

Computed Properties

  • 173.04800
  • 0
  • 2
  • 1
  • 173.048
  • 13
  • 246
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • nothing
  • 0
  • 37.4

Experimental Properties

  • 1.18100
  • 37.38000
  • 7299
  • 1.5200 (estimate)
  • Soluble in water (slightly ), methanol, ethanol, and benzene.
  • 181°C/27mmHg(lit.)
  • 88.0 to 92.0 deg-C
  • Fahrenheit: 305.6 ° f
    Celsius: 152 ° c
  • 815g/l insoluble
  • Yellow acicular crystals
  • Not determined
  • 1.2427 (rough estimate)

N-Phenylmaleimide Security Information

N-Phenylmaleimide Customs Data

  • 2925190090
  • China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-Phenylmaleimide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TS1-25g
N-Phenylmaleimide
941-69-5 98%
25g
$26.00 2024-04-19
Aaron
AR003U0D-25g
N-Phenylmaleimide
941-69-5 95%
25g
$3.00 2024-07-18
abcr
AB140704-25 g
N-Phenylmaleimide, 97%; .
941-69-5 97%
25 g
€44.90 2023-07-20
Ambeed
A633542-25g
N-Phenylmaleimide
941-69-5 98%
25g
$32.0 2024-05-30
Apollo Scientific
OR30270-100g
N-Phenylmaleimide
941-69-5 98%
100g
£90.00 2023-08-31
Chemenu
CM373493-500g
N-Phenylmaleimide
941-69-5 95%+
500g
$51 2024-07-19
Enamine
EN300-20769-0.1g
1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
941-69-5 95%
0.1g
$19.0 2023-09-16
Life Chemicals
F0266-1301-0.25g
1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
941-69-5 95%
0.25g
$18.0 2023-09-07
TRC
P399590-250mg
N-Phenylmaleimide
941-69-5
250mg
$ 59.00 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14616-25g
N-Phenylmaleimide, 98+%
941-69-5 98+%
25g
¥1262.00 2023-02-09

N-Phenylmaleimide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Sulfobetaine methacrylate Solvents: Methyl isobutyl ketone ,  Water ;  20 s, 100 °C; 35 s, 100 °C; 150 s, 100 °C
Reference
Preparation of N-substituted maleimide in microchannel reactor
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Methanol Solvents: Methyl isobutyl ketone ;  50 min, 20 °C
1.2 40 min, 60 °C
Reference
Preparation of N-substituted maleimide in microchannel continuous flow reactor
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic acid ;  10 min, rt
1.2 Reagents: Sulfuric acid ;  rt → 60 °C; 45 min, 60 °C; 60 °C → rt
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  10 min
Reference
DABCO-catalyzed [3+2] cycloaddition reactions of azomethine imines with N-aryl maleimides: facile access to dinitrogen-fused heterocycles
Jia, Qianfa; Chen, Lei; Yang, Gongming; Wang, Jian; Wei, Jia; et al, Tetrahedron Letters, 2015, 56(52), 7150-7153

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetic acid ;  10 min, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt → 60 °C; 45 min, 60 °C; 60 °C → rt; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Reference
Synthesis of substituted N-aryl pyrrolo-quinolines and study of their antimicrobial activities
Deshmukha, Ganesh B.; Patila, Nilesh S.; Gaikwada, Vishwas B.; Bholeb, Avinash D.; Patila, Sambhaji V., Journal of Chemical and Pharmaceutical Research, 2014, 6(8), 393-399

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Xylene ;  rt → 80 °C; 0.5 h, 80 °C; 1 h, 80 °C
1.2 Reagents: Hydroquinone Catalysts: Phosphoric acid Solvents: Xylene ,  Water ;  rt → 65 °C; 1.5 h, 65 °C
Reference
Synthesis of N-phenylmaleimide by decompressed azeotropic method
Wang, Dong-hui; Feng, Ya-qing; Liang, Zu-pei; Shi, Da-xin, Huaxue Gongye Yu Gongcheng (Tianjin, 2005, 22(6), 427-429

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Xylene ;  4 h, 150 °C
Reference
Green preparation of N-phenylmaleimide
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ,  2,5-Dimethylbenzenesulfonic acid Solvents: Benzene ,  Tetrahydrofuran ;  rt → 85 °C; 85 °C → reflux; reflux; 60 min, reflux
Reference
One-step synthesis of N-phenyl maleimide
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Silica ,  Phosphoric acid Solvents: Xylene
1.2 Catalysts: Triethylamine ,  Zinc acetate ,  2,4-Dimethyl-6-tert-butylphenol ;  neutralized
1.3 5 min
1.4 5 min; 140 °C; 6 h, 140 °C
Reference
Method for the preparation of N-substituted maleimide
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Silica ,  Phosphoric acid Catalysts: Zinc acetate ,  2,4-Dimethyl-6-tert-butylphenol Solvents: Xylene
1.2 5 min
1.3 5 min; 6 h, 140 °C
Reference
Method for preparing N-substituted maleimide
, Korea, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic anhydride Catalysts: Sodium acetate Solvents: Acetic anhydride ;  2 h, reflux; cooled
1.2 Reagents: Water
Reference
N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: Time-to-kill, stability, interaction with maleamic acids
Sortino, Maximiliano; Cechinel Filho, Valdir; Correa, Rogerio; Zacchino, Susana, Bioorganic & Medicinal Chemistry, 2008, 16(1), 560-568

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, chloride (1:1) Solvents: Toluene
Reference
Preparation of (poly)maleimides as monomers
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Copper sulfate Solvents: Dimethylformamide ,  Toluene
Reference
Preparation of N-substituted maleimides.
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ,  Water
Reference
Preparation of N-substituted maleimides with low discoloration
, Japan, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Triphenyl phosphorotrithioite Solvents: Dimethylformamide ,  Toluene
Reference
Preparation of N-substituted maleimides
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Acetone ;  1 h, rt; 1 h, 40 °C
1.2 Reagents: Cobalt diacetate Catalysts: Triethylamine Solvents: Acetone ,  Acetic anhydride ;  3 h, 40 °C
Reference
Synthesis, antimicrobial and corrosion-inhibiting activities of N-substituted phenyl maleimide
Yang, Fengke; Jiang, Ping, Qingdao Keji Daxue Xuebao, 2011, 32(1), 30-33

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 min, 110 °C
Reference
Synthesis of imide derivatives
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  20 min, 140 °C
Reference
Organic reactions in ionic liquids: Ionic liquid-promoted efficient synthesis of N-alkyl and N-arylimides
Le, Zhang-Gao; Chen, Zhen-Chu; Hu, Yi; Zheng, Qin-Guo, Synthesis, 2004, (7), 995-998

N-Phenylmaleimide Raw materials

N-Phenylmaleimide Preparation Products

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